molecular formula C8H14N4O2 B11729512 3-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11729512
M. Wt: 198.22 g/mol
InChI Key: MDKBDQLPKJNOKG-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a pyrazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1-methyl-1H-pyrazole-4-carboxamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

3-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide include:

  • 3-Amino-N-(2-methoxyethyl)benzamide
  • 3-Amino-N-(2-methoxyethyl)-3-phenylpropanamide

Uniqueness

What sets this compound apart from these similar compounds is its unique pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

3-amino-N-(2-methoxyethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O2/c1-12-5-6(7(9)11-12)8(13)10-3-4-14-2/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)

InChI Key

MDKBDQLPKJNOKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C(=O)NCCOC

Origin of Product

United States

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